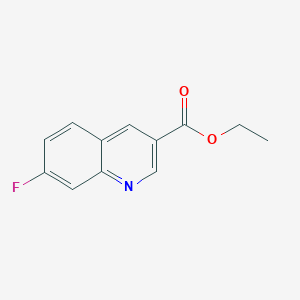

Ethyl 7-fluoroquinoline-3-carboxylate

Übersicht

Beschreibung

Ethyl 7-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability, making fluorinated quinolines valuable in drug development and other scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to facilitate the reaction under milder conditions .

Analyse Chemischer Reaktionen

Direct Amination Reactions

Ethyl 7-fluoroquinoline-3-carboxylate undergoes nucleophilic substitution at position 7 when reacted with amines. For example:

-

Reaction with N-ethylpiperazine :

In the presence of the nanoporous catalyst {Mo 132}, refluxing in water (5 mL) at 100°C for 30 minutes yields 7-(N-ethylpiperazinyl)-6-fluoroquinoline-3-carboxylate derivatives with 97% efficiency .

Table 1: Optimization of Amination Conditions

| Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 0.08 | H₂O | 100 | 30 | 97 |

| 0.06 | H₂O | 80 | 45 | 85 |

| 0.08 | CH₃CN | 100 | 60 | 72 |

This method is scalable and environmentally friendly due to water-based conditions and catalyst reusability .

Heterocyclic Ring Formation

The C-3 ester group participates in cyclization reactions to form fused heterocycles, enhancing pharmacological potential.

Oxadiazole Derivatives

-

Reaction with Acyl Hydrazides :

Condensation with semicarbazide in POCl₃ yields 1,3,4-oxadiazole hybrids. For instance:These hybrids show improved antibacterial activity (e.g., MIC = 0.0195 mg/mL against E. coli) .

Triazole-Thiadiazine Hybrids

-

Cyclocondensation with Thiosemicarbazides :

Reaction with 4-(chloroacetyl)catechol in NaOH/EtOH/H₂O forms triazole-thiadiazine derivatives. Acid-catalyzed cyclization further generates pyrazolo[5,1-c] triazoles :

Ester Hydrolysis and Functionalization

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid, enabling further derivatization:

-

Hydrolysis :

Treatment with KOH in ethanol/water (1:1) at 80°C for 4 hours converts the ester to 7-fluoroquinoline-3-carboxylic acid, a precursor for metal complexes or peptide conjugates . -

Substitution Reactions :

The hydrolyzed acid reacts with alcohols or amines under DCC/DMAP catalysis to form amides or esters. For example:

Metal Complexation

The quinoline core coordinates with transition metals:

-

Copper(II) Complexes :

Reaction with CuCl₂ in methanol produces stable complexes with enhanced antimicrobial activity (e.g., MIC = 0.0048 mg/mL against S. aureus) .

Fluorine-Specific Reactions

The fluorine atom at position 7 participates in nucleophilic aromatic substitution (NAS):

-

Replacement with Piperazine :

Heating with piperazine in DMF at 120°C for 6 hours replaces fluorine with piperazinyl groups, improving solubility and bioavailability .

Key Research Findings

-

Catalyst Efficiency : {Mo 132} increases amination yields from 45% to 97% while reducing reaction times by 75% .

-

Biological Relevance : Hybrids with oxadiazole or triazole rings exhibit 10–20× lower MIC values than parent compounds against resistant bacterial strains .

-

Environmental Impact : Water-based synthetic routes reduce organic solvent use by 90% .

This compound’s versatility in forming pharmacologically active derivatives positions it as a critical intermediate in antibiotic development.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H10FNO2

- Molecular Weight : 219.22 g/mol

- Functional Groups : Contains a fluoro group and a carboxylate ester, which are critical for its biological activity.

Antibacterial Activity

Ethyl 7-fluoroquinoline-3-carboxylate has been extensively studied for its antibacterial properties. It is particularly effective against a range of Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication.

Antibacterial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.58 µg/mL | Effective against Gram-positive |

| Escherichia coli | 1.0 µg/mL | Effective against Gram-negative |

| Pseudomonas aeruginosa | 2.5 µg/mL | Moderate activity |

These results indicate significant antibacterial properties with lower MIC values suggesting higher potency against certain strains .

Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, making it a candidate for anticancer drug development.

Anticancer Activity Table

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

These findings suggest that this compound could serve as a lead for developing new anticancer agents .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against biofilm-forming strains, highlighting its potential in treating infections resistant to conventional antibiotics. The compound demonstrated effectiveness in disrupting biofilm formation, which is crucial for combating chronic infections .

Case Study on Anticancer Potential

Research published explored the anticancer effects of quinoline derivatives, including this compound. The study revealed significant inhibition of cell growth in breast cancer cells through apoptosis induction, supporting its potential as an effective anticancer agent .

Wirkmechanismus

The mechanism of action of ethyl 7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its antibacterial activity, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Fluoroquinoline-3-carboxylic acid

- Ethyl 6-fluoroquinoline-3-carboxylate

- 7-Chloroquinoline-3-carboxylate

Uniqueness

Ethyl 7-fluoroquinoline-3-carboxylate is unique due to the presence of both an ethyl ester group and a fluorine atom at specific positions on the quinoline ring. This combination enhances its biological activity and stability compared to other similar compounds .

Biologische Aktivität

Ethyl 7-fluoroquinoline-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Synthesis

This compound is derived from the fluoroquinolone class of antibiotics, characterized by a bicyclic structure containing a quinolone moiety. The synthesis of this compound typically involves modifications at the C-7 position, which significantly influences its biological activity.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound. For instance, a fast and green method has been developed, employing direct amination techniques that enhance the yield while minimizing toxic solvent use .

Antibacterial Activity

The antibacterial properties of this compound are primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The mechanism of action involves the formation of a drug-enzyme-DNA complex that inhibits DNA replication, leading to bacterial cell death .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound against various bacterial strains can be quantified using the Minimum Inhibitory Concentration (MIC) method. Studies indicate that compounds with modifications at the C-7 position exhibit varying MIC values against Gram-positive and Gram-negative bacteria. For example, derivatives with lipophilic groups at C-7 showed enhanced activity against Gram-positive bacteria, with MIC values around 0.58 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.58 |

| Escherichia coli | 37.5 | |

| Enterococcus faecalis | 15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

- C-7 Substituents : The nature of substituents at the C-7 position is crucial for enhancing antibacterial potency. Electron-donating groups tend to increase lipophilicity, facilitating better penetration through bacterial membranes.

- Lipophilicity : Higher lipophilicity correlates with improved activity against Gram-positive bacteria due to better membrane penetration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antibacterial Properties : A comprehensive review highlighted that modifications at C-3 and C-7 positions can lead to hybrid pharmacophores with enhanced antibacterial properties . The introduction of heterocyclic moieties at these positions has been shown to significantly alter pharmacokinetic profiles and improve efficacy.

- Mechanistic Insights : Research indicates that fluoroquinolones like this compound induce oxidative stress in bacterial cells, leading to increased DNA damage and subsequent cell death . This mechanism underlines the importance of reactive oxygen species (ROS) in enhancing the lethality of fluoroquinolone antibiotics.

Eigenschaften

IUPAC Name |

ethyl 7-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMLJKYHBJTLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573653 | |

| Record name | Ethyl 7-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352521-50-7 | |

| Record name | Ethyl 7-fluoro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352521-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.